molecular formula C14H16ClN5O B1436512 N-(3-chloro-2-methylphenyl)-N'-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine CAS No. 488796-42-5

N-(3-chloro-2-methylphenyl)-N'-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

Cat. No. B1436512
M. Wt: 305.76 g/mol
InChI Key: HYNXFGRSWHOWKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-N'-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine is a useful research compound. Its molecular formula is C14H16ClN5O and its molecular weight is 305.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-N'-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-N'-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Guanidine Derivatives in Biological Activities

Biological Activities of Guanidine Compounds

Guanidine-containing derivatives are significant in the development of therapeutic agents for treating a wide range of diseases. These compounds exhibit diverse chemical, biochemical, and pharmacological properties, making them crucial in designing novel drugs for CNS diseases, anti-inflammatory agents, antithrombotic, antidiabetic, and chemotherapeutic agents, as well as transporters and vectors. This underscores the importance of guanidine derivatives in medical and pharmaceutical research (Sa̧czewski & Balewski, 2009).

Guanidine Derivatives in Antifungal Applications

Antifungal Agents with Guanidine Groups

A review focused on antifungal agents containing guanidine groups for treating human-relevant fungal pathogens, described between 2004 and 2022. It highlighted the diverse range of guanidine-containing derivatives, including small molecules, steroids, polymers, metal complexes, sesquiterpenes, natural products, and polypeptides, demonstrating their efficacy against fungal pathogens in both in vitro and in vivo experiments. This demonstrates the versatility and potential of guanidine derivatives in developing new antifungal treatments (Baugh, 2022).

Guanidine Derivatives in Heterocyclic Chemistry

Recyclization of Maleimides by Binucleophiles

This research discussed using N-substituted maleimides, including guanidine derivatives, in cascade heterocyclization reactions to build biologically active compounds with hydrogenated heterocyclic fragments. The study emphasizes the role of guanidine derivatives in synthesizing novel compounds that can lead to new pharmaceuticals with a wide spectrum of pharmacological activities (Vandyshev & Shikhaliev, 2022).

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O/c1-7-9(3)17-14(19-12(7)21)20-13(16)18-11-6-4-5-10(15)8(11)2/h4-6H,1-3H3,(H4,16,17,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNXFGRSWHOWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N=C(N)NC2=C(C(=CC=C2)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(NC1=O)/N=C(\N)/NC2=C(C(=CC=C2)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-N'-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-chloro-2-methylphenyl)-N'-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine
Reactant of Route 2
N-(3-chloro-2-methylphenyl)-N'-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine
Reactant of Route 3
N-(3-chloro-2-methylphenyl)-N'-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine
Reactant of Route 4
N-(3-chloro-2-methylphenyl)-N'-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine
Reactant of Route 5
N-(3-chloro-2-methylphenyl)-N'-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine
Reactant of Route 6
N-(3-chloro-2-methylphenyl)-N'-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

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